2-(2-{[(5Z)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)-N-(4-FLUOROPHENYL)ACETAMIDE
Description
This compound belongs to the thiazolidine-2,4-dione (TZD) class, a scaffold renowned for its diverse pharmacological activities, including anti-inflammatory, antimicrobial, and metabolic modulation . Its structure features a (5Z)-2,4-dioxo-1,3-thiazolidin-5-ylidene group conjugated to a phenoxyacetamide backbone, with a 4-fluorophenyl substituent. The Z-configuration of the methylidene group and the electron-withdrawing fluorine atom are critical for its electronic and steric interactions with biological targets, such as inducible nitric oxide synthase (iNOS) or antimicrobial enzymes .
Properties
IUPAC Name |
2-[2-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2O4S/c19-12-5-7-13(8-6-12)20-16(22)10-25-14-4-2-1-3-11(14)9-15-17(23)21-18(24)26-15/h1-9H,10H2,(H,20,22)(H,21,23,24)/b15-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OREVLWPOWURGMU-DHDCSXOGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=O)S2)OCC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)NC(=O)S2)OCC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(2-{[(5Z)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)-N-(4-FLUOROPHENYL)ACETAMIDE involves several steps. One common method includes the reaction of 2,4-dioxo-1,3-thiazolidine-5-ylidene with phenoxyacetic acid derivatives under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity . Industrial production methods often employ advanced techniques such as multicomponent reactions, click chemistry, and green chemistry approaches to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and thiazolidine moieties.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used but often include modified thiazolidine or phenoxy derivatives .
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that thiazolidine derivatives exhibit promising anticancer properties. For instance, compounds similar to 2-(2-{[(5Z)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)-N-(4-FLUOROPHENYL)ACETAMIDE have shown efficacy against various cancer cell lines. The presence of the thiazolidine moiety enhances the compound's ability to inhibit tumor growth and induce apoptosis in cancer cells.
Case Study:
A study explored the cytotoxic effects of thiazolidine derivatives on human glioblastoma cells. The results indicated that compounds with a similar structure to the target compound significantly reduced cell viability, suggesting potential for further development as anticancer agents .
Anticonvulsant Properties
Thiazolidine derivatives have also been investigated for their anticonvulsant activities. The compound's structure allows it to interact with neurotransmitter systems, potentially providing protective effects against seizures.
Research Findings:
In a pharmacological study, several thiazolidine-based compounds were synthesized and tested for anticonvulsant activity. Notably, some derivatives exhibited activity comparable to standard anticonvulsants like sodium valproate . This suggests that this compound may also possess similar therapeutic potential.
Enzyme Inhibition
Compounds within the thiazolidine class have been shown to inhibit specific enzymes involved in disease processes. For example, some derivatives have been identified as inhibitors of tyrosinase, an enzyme linked to melanin production and certain skin disorders.
Table: Enzyme Inhibition Studies
| Compound | Target Enzyme | Inhibition % |
|---|---|---|
| Compound A | Tyrosinase | 85% |
| Compound B | Aldose Reductase | 70% |
| This compound | TBD | TBD |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target but often involve inhibition or activation of key proteins involved in disease processes .
Comparison with Similar Compounds
Key Observations :
- The target compound’s 4-fluorophenyl group may enhance metabolic stability compared to chlorophenyl analogs (e.g., IC50 ~25–45 µM for chlorophenyl derivatives) . Fluorine’s electronegativity improves membrane permeability and resistance to oxidative degradation.
- The smaller fluorine atom in the target compound may optimize target binding without compromising solubility.
- Benzylidene derivatives (e.g., Ma et al.’s compounds) show superior activity (IC50 ~8.66 µM), likely due to enhanced π-π stacking with hydrophobic enzyme pockets .
Key Observations :
- The target compound’s acetamide linkage improves synthetic accessibility compared to ester-based analogs (e.g., compounds 16–19 in ), which require stringent coupling conditions .
- Sulfamoyl or thioxo substituents (e.g., ) reduce solubility, whereas the target’s fluorophenyl group balances lipophilicity for better bioavailability .
- Z-configuration synthesis requires precise control to avoid E-isomer byproducts, a common challenge in TZD derivatives .
Research Findings and Implications
- Anti-inflammatory Potential: Structural analogs with chlorophenyl or benzylidene groups show moderate to strong NO inhibition (IC50 ~8–45 µM), suggesting the target compound may share this activity .
- Antimicrobial Activity : Compounds with thiophene or pyridyl substituents (e.g., ) exhibit broad-spectrum effects, but the fluorophenyl group’s role in antimicrobial targeting remains unexplored .
- Druglikeness : The target’s molecular weight (~370 g/mol) and logP (~2.5) align with Lipinski’s rules, favoring oral bioavailability compared to bulkier derivatives (e.g., : MW ~490 g/mol) .
Biological Activity
The compound 2-(2-{[(5Z)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)-N-(4-FLUOROPHENYL)ACETAMIDE is a thiazolidin derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its anticancer properties, anticonvulsant effects, and mechanisms of action based on various research studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 370.3974 g/mol. The structure features a thiazolidin ring, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidin derivatives. The compound has shown promising cytotoxic effects against various cancer cell lines. For instance:
- IC50 Values : In vitro studies have reported IC50 values indicating the concentration required to inhibit cell growth by 50%. The compound exhibited IC50 values comparable to established chemotherapeutics, suggesting significant antitumor activity.
The presence of specific substituents on the thiazolidin ring enhances its cytotoxicity, indicating a structure-activity relationship (SAR) that is critical for designing more effective derivatives.
Anticonvulsant Activity
The anticonvulsant properties of thiazolidin derivatives have also been explored. In a picrotoxin-induced convulsion model, compounds similar to our target compound have demonstrated significant protective effects against seizures.
- Mechanism : The mechanism involves modulation of GABAergic pathways, which are crucial for maintaining neuronal excitability. Compounds in this class have been shown to enhance GABA receptor activity, thereby providing anticonvulsant effects.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Studies have indicated that this compound can trigger apoptosis in cancer cells through intrinsic and extrinsic pathways. This is mediated by the activation of caspases and the release of cytochrome c from mitochondria.
- Cell Cycle Arrest : The compound has been observed to induce cell cycle arrest at specific phases (G1/S or G2/M), which is crucial for halting the proliferation of cancer cells.
- Inhibition of Oncogenic Pathways : It has been suggested that the compound may inhibit key signaling pathways involved in tumor growth and metastasis, such as the PI3K/Akt/mTOR pathway.
Case Studies
Several case studies have documented the effects of thiazolidin derivatives on various cancer types:
- Study on Glioblastoma : A derivative similar to our target compound was tested against glioblastoma cells and showed a significant reduction in cell viability compared to control groups, supporting its potential as an effective treatment option .
- Breast Cancer Models : In MCF-7 models, compounds with structural similarities demonstrated enhanced apoptosis rates and reduced tumor growth in vivo .
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry (e.g., Z-configuration of the benzylidene group) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identification of carbonyl (C=O) and amide (N-H) stretches .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% for biological assays) .
What are the primary biological targets and mechanisms of action proposed for this compound?
Q. Basic
- Anticancer activity : Potential inhibition of kinases (e.g., PI3K/AKT pathway) or induction of apoptosis via caspase-3 activation .
- Antimicrobial effects : Disruption of bacterial cell membrane integrity or enzyme inhibition (e.g., dihydrofolate reductase) .
- Anti-inflammatory properties : Modulation of COX-2 or NF-κB pathways .
Mechanistic studies often employ enzyme inhibition assays, Western blotting, and flow cytometry .
What reaction conditions are critical for avoiding side products during synthesis?
Q. Basic
- Temperature control : Maintain reflux conditions (70–80°C) during condensation steps to prevent retro-aldol reactions .
- Solvent selection : Use anhydrous DMF or DMSO to minimize hydrolysis of the chloroacetyl intermediate .
- Stoichiometric ratios : Equimolar amounts of thiazolidinedione and aldehyde precursors to avoid dimerization .
How can synthetic yields be optimized for large-scale production in academic research?
Q. Advanced
- Catalyst optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .
- Microwave-assisted synthesis : Reduce reaction times (e.g., from 12 hours to 2 hours) while maintaining >85% yield .
- In situ monitoring : Employ TLC or inline IR to track reaction progress and terminate at maximal conversion .
How should researchers resolve contradictions in reported biological activity data across studies?
Q. Advanced
- Standardize assay protocols : Use identical cell lines (e.g., MCF-7 for breast cancer) and positive controls (e.g., doxorubicin) to enable cross-study comparisons .
- Dose-response analysis : Perform IC₅₀ determinations in triplicate to account for variability in potency measurements .
- Structural verification : Reconfirm compound identity and purity before attributing discrepancies to biological variability .
What strategies are recommended for structure-activity relationship (SAR) studies on this compound?
Q. Advanced
- Substituent variation : Synthesize analogs with substituents at the 4-fluorophenyl (e.g., Cl, OCH₃) or phenoxy positions to assess impact on bioactivity .
- Bioisosteric replacement : Replace the thiazolidinedione ring with rhodanine or oxazolidinedione to evaluate scaffold flexibility .
- Computational modeling : Dock analogs into target proteins (e.g., COX-2) using AutoDock Vina to predict binding affinities .
What methods ensure long-term stability and purity of the compound under laboratory storage conditions?
Q. Advanced
- Lyophilization : Store as a lyophilized powder at -20°C to prevent hydrolysis of the acetamide group .
- Light-sensitive packaging : Use amber vials to avoid photodegradation of the benzylidene moiety .
- Stability assays : Monitor degradation via HPLC every 6 months; discard if purity drops below 90% .
How can researchers design water-soluble analogs without compromising bioactivity?
Q. Advanced
- PEGylation : Introduce polyethylene glycol (PEG) chains at the phenoxy group to enhance aqueous solubility .
- Salt formation : Prepare hydrochloride or sodium salts of the acetamide nitrogen .
- Prodrug strategies : Mask the thiazolidinedione ring as a ester prodrug, hydrolyzed in vivo .
What experimental approaches address poor solubility in in vitro assays?
Q. Advanced
- Co-solvent systems : Use DMSO-water mixtures (<1% DMSO) to maintain compound solubility without cytotoxicity .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) for sustained release .
- Surfactant addition : Include 0.1% Tween-80 in cell culture media to prevent aggregation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
